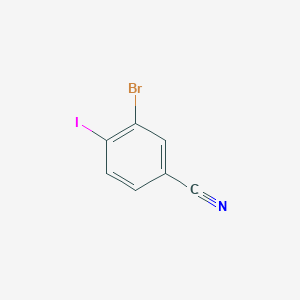

3-Bromo-4-iodobenzonitrile

概要

説明

3-Bromo-4-iodobenzonitrile is an organic compound with the molecular formula C7H3BrIN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and iodine atoms at the 3rd and 4th positions, respectively. This compound is known for its utility in various chemical syntheses and research applications due to its unique reactivity and structural properties .

準備方法

Synthetic Routes and Reaction Conditions

3-Bromo-4-iodobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 4-iodobenzonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The compound is often purified through recrystallization or chromatography techniques to meet the required specifications .

化学反応の分析

Types of Reactions

3-Bromo-4-iodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of azides, cyanides, or other substituted benzonitriles.

Coupling: Formation of biaryl compounds.

Reduction: Formation of 3-bromo-4-iodobenzylamine.

科学的研究の応用

Synthetic Applications

3-Bromo-4-iodobenzonitrile serves as a crucial intermediate in the synthesis of various chemical compounds. Its halogenated structure allows for selective reactions that are essential in the development of new materials and pharmaceuticals.

Key Synthesis Pathways

- Formation of Complex Organic Molecules:

- The compound can be utilized to synthesize more complex structures through nucleophilic substitution reactions. The presence of both bromine and iodine allows for diverse reaction pathways, enabling the formation of various derivatives.

- Pharmaceutical Intermediates:

- It is often employed in the synthesis of pharmaceutical compounds due to its ability to introduce halogen functionalities that can enhance biological activity. This makes it valuable in drug discovery and development processes.

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the production of liquid crystals and advanced materials.

Liquid Crystals

- The compound's structural characteristics allow it to be integrated into liquid crystal formulations, which are essential for display technologies.

Advanced Materials

- Its reactivity can be harnessed to create novel materials with tailored properties for specific applications, including sensors and electronic devices.

Case Studies and Research Findings

-

Organic Synthesis Research:

- A study demonstrated the use of this compound as a key intermediate in synthesizing biologically active molecules. Researchers highlighted its role in facilitating reactions that lead to the formation of complex heterocycles, which are common in medicinal chemistry.

-

Material Development:

- Recent investigations into the use of this compound in developing new liquid crystal displays showed promising results, indicating improvements in response times and thermal stability compared to traditional materials.

Safety Considerations

While handling this compound, safety precautions must be taken due to its potential hazards:

- Skin Irritation: Causes skin irritation (H315).

- Eye Irritation: Causes serious eye irritation (H319).

- Respiratory Irritation: May cause respiratory irritation (H335).

Proper personal protective equipment (PPE) should be used when working with this compound to minimize exposure risks.

作用機序

The mechanism of action of 3-Bromo-4-iodobenzonitrile in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine substituents. This activation facilitates various substitution and coupling reactions. The nitrile group also plays a crucial role in directing the reactivity of the compound .

類似化合物との比較

Similar Compounds

4-Bromobenzonitrile: Similar structure but lacks the iodine substituent.

3-Iodobenzonitrile: Similar structure but lacks the bromine substituent.

3-Bromo-4-chlorobenzonitrile: Similar structure with chlorine instead of iodine.

Uniqueness

3-Bromo-4-iodobenzonitrile is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns compared to compounds with only one halogen. This dual substitution allows for more diverse chemical transformations and applications .

生物活性

3-Bromo-4-iodobenzonitrile (C7H3BrIN) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and biological activity. This compound features a benzene ring substituted with both bromine and iodine atoms, alongside a cyano group (-C≡N). The presence of these halogens significantly influences its reactivity and potential applications in various biological contexts.

- Molecular Formula : C7H3BrIN

- Molecular Weight : 307.91 g/mol

- Structure : A benzene ring with bromine at the 3-position and iodine at the 4-position relative to the cyano group.

This compound exhibits notable biological activity primarily through its interaction with cytochrome P450 enzymes. Research indicates that it acts as an inhibitor for CYP1A2 and CYP2C9, which are crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions in therapeutic settings .

Biological Activity Overview

The biological activities associated with this compound include:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key attributes:

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C7H3BrIN | Contains both Br and I on the ring | Inhibits CYP1A2, CYP2C9 |

| 4-Bromomethylbenzonitrile | C8H8BrN | Lacks iodine; only bromine substitution | Limited data on biological activity |

| 3-Bromo-4-methoxybenzonitrile | C8H8BrNO | Contains methoxy group instead of iodine | Potentially similar metabolic effects |

Case Studies and Research Findings

-

Cytochrome P450 Interaction Studies :

- A study highlighted that this compound effectively inhibits CYP1A2 and CYP2C9, suggesting its role in modifying the metabolic pathways of various pharmaceuticals. This finding is critical for understanding how this compound might influence drug efficacy and safety profiles in clinical settings.

- Synthesis and Characterization :

- Potential Applications in Drug Development :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-bromo-4-iodobenzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Step 1 : Start with a halogenated benzaldehyde or benzonitrile precursor (e.g., 3-bromo-4-fluorobenzonitrile ) and employ iodination via Ullmann coupling or halogen exchange using CuI/KI in DMF at 120–150°C .

- Step 2 : Monitor regioselectivity using TLC or HPLC to avoid byproducts like 3-iodo-4-bromobenzonitrile.

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity via GC (>95%) or NMR .

Q. How can spectroscopic techniques (IR, NMR) distinguish this compound from structural isomers?

- Methodological Answer :

- IR : Compare nitrile stretching frequencies (~2230 cm⁻¹ for benzonitriles) and C-Br/C-I vibrations (500–700 cm⁻¹) .

- ¹H NMR : Analyze aromatic proton splitting patterns; bromo and iodine substituents induce distinct deshielding effects. For example, meta-substituted protons show doublets (J = 8–10 Hz) .

- 13C NMR : Iodine’s heavy atom effect causes significant carbon signal shifts (~10–20 ppm for C-I vs. C-Br) .

Q. What are the stability considerations for this compound under ambient storage or reaction conditions?

- Methodological Answer :

- Storage : Protect from light and moisture (store at 2–8°C in amber vials) to prevent degradation via hydrolysis or photodehalogenation .

- Reactivity : Avoid strong bases or nucleophiles (e.g., amines) that may displace iodine. Test stability in common solvents (DMF, THF) using accelerated aging studies .

Advanced Research Questions

Q. How do electronic effects of bromo and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Analysis : Use DFT calculations (e.g., Gaussian software) to map electron density. Bromine’s inductive (-I) effect enhances electrophilicity at the 4-position, favoring Suzuki-Miyaura coupling at iodine .

- Experimental Validation : Compare reaction rates with Pd catalysts (e.g., Pd(PPh₃)₄) for aryl iodide vs. bromide sites .

- Data Table :

| Catalyst | Coupling Site (Br vs. I) | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Iodine (C4) | 85 | |

| PdCl₂ | Bromine (C3) | 42 |

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : If NMR signals conflict with computational predictions (e.g., unexpected splitting), re-examine sample purity via mass spectrometry (ESI-MS) .

- Alternative Techniques : Use X-ray crystallography to confirm substituent positions or 2D NMR (COSY, HSQC) to assign ambiguous peaks .

- Collaborative Analysis : Cross-validate data with databases like NIST Chemistry WebBook or EPA DSSTox .

Q. What strategies optimize regioselective functionalization of this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily mask the nitrile group (e.g., as a silyl ether) to direct lithiation or Grignard reactions to specific positions .

- Sequential Coupling : Perform Sonogashira coupling at iodine first (due to higher reactivity), followed by Buchwald-Hartwig amination at bromine .

- Kinetic Control : Use low-temperature conditions (-78°C) to favor kinetic products in competing reactions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for halogenated benzonitriles?

- Methodological Answer :

- Root Cause : Variations may arise from impurities (e.g., residual solvents) or polymorphic forms.

- Resolution : Reproduce synthesis/purification protocols from primary sources (e.g., NIST or Kanto Reagents ). Perform DSC (Differential Scanning Calorimetry) to verify thermal properties.

Q. Research Applications

Q. What role does this compound play in synthesizing bioactive molecules or materials?

- Methodological Answer :

特性

IUPAC Name |

3-bromo-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMRZEYMBSUAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650226 | |

| Record name | 3-Bromo-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-94-5 | |

| Record name | 3-Bromo-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。